

A Spectroscopic Comparison of 2,4-diethylaniline and Its Precursors

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Compound of Interest

Compound Name: 2,4-diethylaniline

Cat. No.: B3047884

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This guide provides a detailed spectroscopic comparison of the aromatic amine **2,4-diethylaniline** with its synthetic precursors, 1,3-diethylbenzene and 2,4-diethyl-1-nitrobenzene. Through an examination of their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for the identification and characterization of these compounds.

The primary synthetic route to **2,4-diethylaniline** involves a two-step process starting from 1,3-diethylbenzene. The first step is the nitration of 1,3-diethylbenzene to yield 2,4-diethyl-1-nitrobenzene, which is subsequently reduced to the final product, **2,4-diethylaniline**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **2,4-diethylaniline** and its precursors. This data has been compiled from various sources and includes predicted values and data from analogous compounds where direct experimental data for the target molecules is limited.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
1,3-Diethylbenzene	~3030-3080 (w), ~2870-2970 (m-s), ~1600, 1495, 1465 (w-m), ~700-900 (s)	C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H (out-of-plane bend)
2,4-Diethyl-1-nitrobenzene	~3050-3100 (w), ~2875-2975 (m-s), ~1525 (s), ~1350 (s), ~830 (s)	C-H (aromatic), C-H (aliphatic), NO ₂ (asymmetric stretch), NO ₂ (symmetric stretch), C-N stretch
2,4-Diethylaniline	~3350-3500 (m, two bands), ~3020-3070 (w), ~2870-2965 (m-s), ~1620 (m), ~1515 (s), ~820 (s)	N-H (stretch, primary amine), C-H (aromatic), C-H (aliphatic), N-H (scissoring), C=C (aromatic), C-H (out-of-plane bend)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	CH ₂ Protons (Ethyl)	CH ₃ Protons (Ethyl)	Other
1,3-Diethylbenzene	~7.0-7.2 (m)	~2.6 (q)	~1.2 (t)	
2,4-Diethyl-1-nitrobenzene	~7.3-8.0 (m)	~2.7-2.9 (q)	~1.2-1.3 (t)	
2,4-Diethylaniline	~6.5-7.0 (m)	~2.5 (q)	~1.2 (t)	~3.5 (s, broad, NH ₂)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons	CH ₂ Carbons (Ethyl)	CH ₃ Carbons (Ethyl)
1,3-Diethylbenzene	~126-144	~29	~15
2,4-Diethyl-1-nitrobenzene	~125-150	~26-28	~14-15
2,4-Diethylaniline	~115-145	~24-28	~13-14

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
1,3-Diethylbenzene	134	119 ([M-CH ₃] ⁺), 105 ([M-C ₂ H ₅] ⁺), 91 ([C ₇ H ₇] ⁺)
2,4-Diethyl-1-nitrobenzene	179	162 ([M-OH] ⁺), 149 ([M-NO] ⁺), 133 ([M-NO ₂] ⁺), 105 ([M-NO ₂ -C ₂ H ₄] ⁺)
2,4-Diethylaniline	149	134 ([M-CH ₃] ⁺), 120 ([M-C ₂ H ₅] ⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2,4-diethylaniline** and its precursors.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation:
 - Liquids (1,3-Diethylbenzene, 2,4-Diethyl-1-nitrobenzene, **2,4-Diethylaniline**): A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Solids: If any of the compounds are solid at room temperature, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A ^1H and ^{13}C NMR spectrometer operating at a field strength of 300 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition:
 - ^1H NMR: A standard proton experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required compared to ^1H NMR.

Mass Spectrometry (MS)

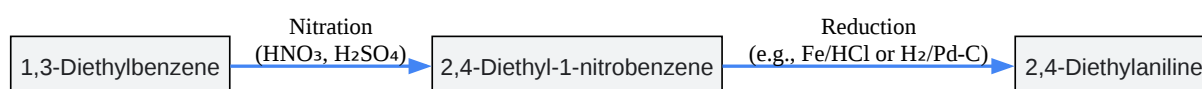
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
- Data Acquisition (GC-MS):
 - Gas Chromatography: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature

(e.g., 250 °C) to ensure separation of the components.

- Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum is scanned over a range of m/z 40-400.

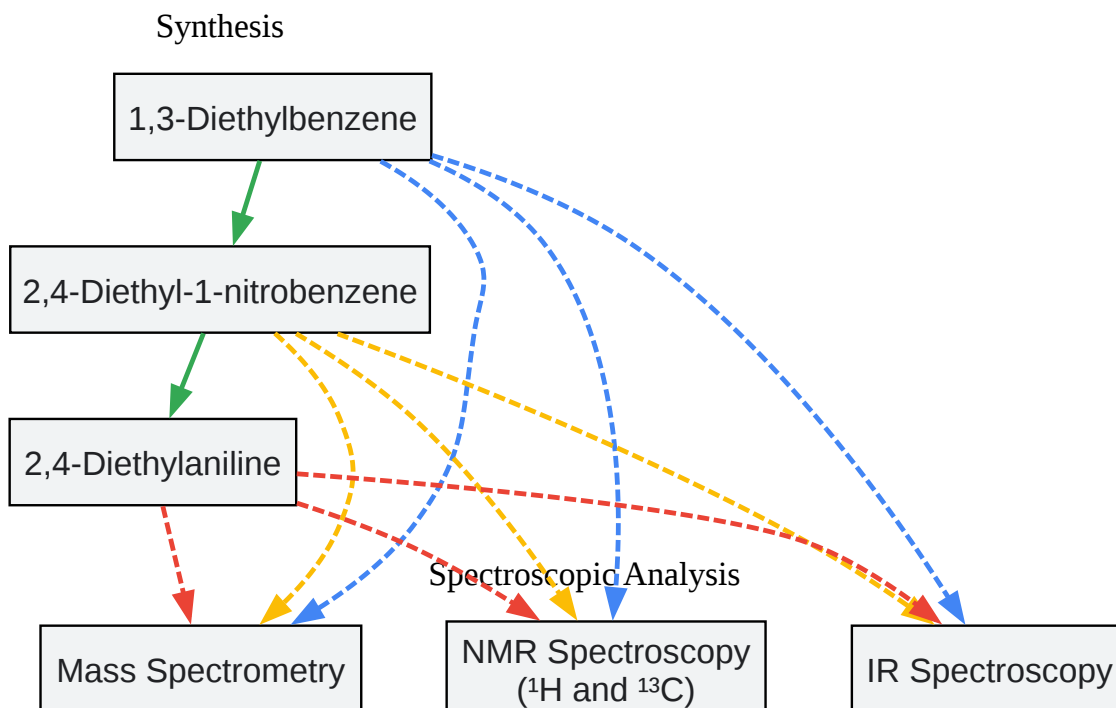
Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis.



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Synthetic pathway for **2,4-diethylaniline**.



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